BenchChemオンラインストアへようこそ!

2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole

Antiparasitic drug discovery Toxoplasma gondii Halogen SAR

2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole (CAS 1388026-12-7; molecular formula C₈H₅BrClN₃S; MW 290.57 g/mol) belongs to the 2-amino-1,3,4-thiadiazole family — a privileged scaffold in medicinal chemistry recognized as a bioisostere of pyrimidine that confers the ability to interfere with DNA replication processes and cross biological membranes via mesoionic character. The compound features a dual-halogen (3-bromo-4-chloro) substitution on the 5-phenyl ring, which distinguishes it from the more common mono-halogenated or unsubstituted phenyl analogs widely reported in the literature.

Molecular Formula C8H5BrClN3S
Molecular Weight 290.57 g/mol
Cat. No. B13700642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole
Molecular FormulaC8H5BrClN3S
Molecular Weight290.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NN=C(S2)N)Br)Cl
InChIInChI=1S/C8H5BrClN3S/c9-5-3-4(1-2-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
InChIKeyRYTQGPTWRBWBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole — Class, Core Scaffold, and Physicochemical Identity for Research Procurement


2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole (CAS 1388026-12-7; molecular formula C₈H₅BrClN₃S; MW 290.57 g/mol) belongs to the 2-amino-1,3,4-thiadiazole family — a privileged scaffold in medicinal chemistry recognized as a bioisostere of pyrimidine that confers the ability to interfere with DNA replication processes and cross biological membranes via mesoionic character [1]. The compound features a dual-halogen (3-bromo-4-chloro) substitution on the 5-phenyl ring, which distinguishes it from the more common mono-halogenated or unsubstituted phenyl analogs widely reported in the literature . The 1,3,4-thiadiazole nucleus is present in FDA-approved drugs (e.g., acetazolamide, cefazolin) and has demonstrated activity across anticancer, antimicrobial, antiparasitic, and anti-inflammatory indications, with the 2-amino substituent serving as a key hydrogen-bond donor and synthetic handle for further derivatization [1][2].

Why Generic 5-Phenyl-1,3,4-thiadiazole Analogs Cannot Substitute for 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole in SAR-Driven Programs


Within the 2-amino-5-phenyl-1,3,4-thiadiazole series, the number, identity, and ring position of halogen substituents on the 5-phenyl ring profoundly modulate both biological potency and target selectivity. Published SAR reveals that meta-substitution (particularly meta-Cl, meta-Br, meta-I) consistently outperforms para- and ortho-substitution in antiparasitic activity [1], while dual-halogen substitution (e.g., 2,4-dichlorophenyl) can convert a topoisomerase II catalytic inhibitor into a topoisomerase II poison — a mechanistically distinct mode of action with different therapeutic implications [2]. Furthermore, halogen electronic properties (σ-hole donor capacity, polarizability) directly influence halogen-bonding interactions with biological targets and crystal packing behavior, affecting both target engagement and solid-state formulation properties [3]. Simply substituting a mono-chloro, mono-bromo, or unsubstituted phenyl analog ignores the specific electronic and steric signature of the 3-bromo-4-chloro pattern and may yield qualitatively different biological outcomes.

Quantitative Differentiation Evidence for 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole vs. Closest Analogs


Meta-Bromo Substitution Confers Superior Antiparasitic Potency and Selectivity vs. Para-Substituted Analogs in the 1,3,4-Thiadiazole Series

In a systematic SAR evaluation of 1,3,4-thiadiazole-2-halophenylamines against Toxoplasma gondii, meta-substituted halogen derivatives consistently outperformed their para-substituted counterparts in both antiparasitic potency and selectivity index (SI). The meta-bromo derivative (8b) was among the most potent compounds identified, with the study concluding that 'substitution pattern rather than electronic or steric effect of halogen controls anti-T. gondii response' [1]. Specifically, meta-Br, meta-Cl, and meta-I derivatives were the best anti-T. gondii agents, confirming a positional advantage directly relevant to the 3-bromo (meta) substitution in 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole. By contrast, para-substituted analogs (including para-iodo, para-chloro) showed reduced potency in this assay system, while ortho-substitution was the least favorable orientation [1].

Antiparasitic drug discovery Toxoplasma gondii Halogen SAR

Dual-Halogen 5-Phenyl Substitution on 1,3,4-Thiadiazole Converts Topoisomerase II Catalytic Inhibitors into Topoisomerase II Poisons

A focused study on 2,5-disubstituted-1,3,4-thiadiazoles examined six derivatives for cytotoxic activity and topoisomerase II (topoII) mechanism in MCF-7 and MDA-MB-231 breast cancer cells. Critically, the mono-halogenated 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole (compound 2) acted as a topoII catalytic inhibitor, whereas the dual-halogen compounds 3 (2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole) and 4 (2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole) stabilized the DNA-topoII cleavage complex, classifying them as topoII poisons — a mechanistically distinct and therapeutically relevant mode of action shared with clinical agents like etoposide [1]. The IC₅₀ values for the dual-halogen compounds ranged between 120–160 µM (MCF-7) and 70–170 µM (MDA-MB-231), while the mono-halogenated catalytic inhibitor showed a different activity profile and mechanism [1].

Cancer pharmacology Topoisomerase II Mechanism of action

Dual Bromo-Chloro Substitution at the 5-Phenyl Ring Enables Orthogonal Synthetic Derivatization Not Possible with Mono-Halogen or Dichloro Analogs

The presence of both bromine and chlorine on the 5-phenyl ring provides chemoselective synthetic handles for sequential functionalization via palladium-catalyzed cross-coupling reactions. The aryl bromide (C-Br) bond undergoes oxidative addition significantly faster than the aryl chloride (C-Cl) bond, enabling sequential Suzuki, Buchwald-Hartwig, or other coupling reactions with different coupling partners at each halogen position without protection/deprotection steps [1]. This orthogonal reactivity is exploited in the broader thiadiazole literature, where 3-bromo-4-chloro substitution patterns on heterocyclic scaffolds are specifically selected for their 'more reactive and selective' properties in sequential derivatization [2]. By contrast, the 3,4-dichlorophenyl analog (CAS 28004-64-0, MW 246.12) lacks this chemoselectivity differential, while the mono-bromo (CAS 108656-65-1) and mono-chloro (CAS 28004-62-8) analogs offer only a single coupling site [2].

Synthetic chemistry Cross-coupling Building block utility

1,3,4-Thiadiazole Scaffold Acts as a Bioisostere of Pyrimidine — Validated by FDA-Approved Drugs and Multiple Preclinical Programs

The 1,3,4-thiadiazole ring is a well-validated bioisostere of pyrimidine, the core structure of three nucleic acid bases (cytosine, thymine, uracil) [1]. This structural mimicry endows 1,3,4-thiadiazole derivatives with the ability to interfere with DNA replication processes and engage nucleotide-binding pockets of kinases. Four FDA-approved drugs contain the 1,3,4-thiadiazole nucleus: acetazolamide and methazolamide (carbonic anhydrase inhibitors), cefazolin sodium and cefazedone (cephalosporin antibiotics) [1]. More recently, 2-amino-1,3,4-thiadiazole derivatives have been identified as potent EGFR inhibitors, with compound 14h showing sub-micromolar potency against wild-type EGFR and improved potency against the T790M mutant, inducing apoptosis in HepG2 cells via impairment of EGFR phosphorylation [2]. The 2-amino-5-phenyl substitution pattern is a core pharmacophore in multiple active series, and the 2-amino group provides a validated hydrogen-bond donor for kinase hinge-region binding [2].

Medicinal chemistry Scaffold validation Drug design

Dual-Halogen Phenyl Thiadiazole Derivatives Exhibit Cytotoxic Selectivity for Cancer Cells over Normal Fibroblasts

The anticancer review by Pharmacological Reports documents that 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole — a dual-halogen (Br + 2×Cl) 1,3,4-thiadiazole structurally analogous to the target compound — decreased viability of breast cancer MCF-7 and MDA-MB-231 cells while leaving viability of normal fibroblasts unaffected [1]. This cancer-selective cytotoxicity profile is a hallmark of targeted anticancer agents and contrasts with non-selective cytotoxic compounds that damage both cancerous and normal cells. The selectivity is attributed to the mesoionic character of the 1,3,4-thiadiazole ring, which facilitates cellular membrane crossing, combined with specific halogen-dependent target engagement [1][2].

Cancer selectivity Therapeutic window Cytotoxicity profiling

Increased Molecular Weight and Lipophilicity from Dual-Halogen Substitution Predicts Enhanced Membrane Permeability vs. Mono-Halogen or Unsubstituted Analogs

The molecular weight of 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole (290.57 g/mol) is significantly higher than mono-halogenated analogs: 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (211.67 g/mol, Δ = +78.90), 2-Amino-5-(3-bromophenyl)-1,3,4-thiadiazole (256.12 g/mol, Δ = +34.45), and the unsubstituted 2-Amino-5-phenyl-1,3,4-thiadiazole (177.23 g/mol, Δ = +113.34) . In the Toxoplasma gondii SAR study, increased lipophilicity from halogen substitution correlated directly with enhanced antiparasitic activity and cellular uptake, with the more lipophilic (and higher MW) compounds consistently showing superior potency [1]. The calculated XLogP3 for the 3-bromo-4-chloro substitution pattern on analogous thiadiazole scaffolds is approximately 2.4, placing it in a favorable lipophilicity range for both membrane permeability and aqueous solubility — avoiding the excessively high logP that can lead to promiscuous binding and poor developability .

Physicochemical properties Lipophilicity Drug-likeness

Recommended Research and Industrial Application Scenarios for 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole Based on Evidence


Anticancer Lead Discovery: Triple-Negative Breast Cancer and Topoisomerase II Poison Screening

Based on class-level evidence that dual-halogen 1,3,4-thiadiazoles function as topoisomerase II poisons with selective cytotoxicity toward MCF-7 and MDA-MB-231 breast cancer cells while sparing normal fibroblasts [1][2], this compound is recommended as a screening candidate in topoII-targeted anticancer programs. The 3-bromo-4-chloro substitution pattern is predicted to confer topoII poison character (DNA cleavage complex stabilization) rather than mere catalytic inhibition. Procurement priority: high for laboratories conducting mechanism-of-action studies comparing catalytic inhibitors vs. poisons within the same chemical series.

Antiparasitic Drug Discovery: Anti-Toxoplasma gondii Hit Expansion with Meta-Halogen Advantage

Published SAR conclusively demonstrates that meta-substituted halogens on the 5-phenyl ring of 1,3,4-thiadiazoles confer superior anti-Toxoplasma gondii potency and selectivity compared to para- or ortho-substitution [3]. The 3-bromo (meta) position in this compound aligns with this validated SAR. This compound is recommended for inclusion in antiparasitic screening panels targeting Toxoplasma gondii proliferation and host cell invasion, with the 4-chloro substituent providing an additional site for SAR exploration through sequential derivatization.

Medicinal Chemistry Library Synthesis: Orthogonal Difunctionalization Scaffold for Parallel SAR

The differential reactivity of C-Br (fast oxidative addition) vs. C-Cl (slower oxidative addition) makes this compound a strategically valuable building block for generating diverse compound libraries through sequential palladium-catalyzed cross-coupling [4]. Unlike the 3,4-dichloro analog, which cannot be chemoselectively derivatized, or mono-halogen analogs, which offer only a single diversification point, this scaffold enables two sequential, orthogonal functionalizations at C3 (via Br displacement) and C4 (via Cl displacement) of the phenyl ring. This capability directly reduces the number of synthetic steps required for SAR exploration at two positions simultaneously.

EGFR Kinase Inhibitor Programs: Halogen-Enriched 2-Amino-1,3,4-Thiadiazole Lead Optimization

The 2-amino-1,3,4-thiadiazole scaffold has been validated as a platform for EGFR kinase inhibition, with lead compound 14h achieving sub-micromolar wild-type EGFR potency and improved activity against the drug-resistant T790M mutant [5]. The 2-amino group serves as the critical hinge-binding hydrogen-bond donor in the EGFR ATP-binding pocket. The bromo-chloro substitution on the 5-phenyl ring provides additional halogen-bonding opportunities (via σ-hole interactions) that may enhance binding affinity and selectivity for specific kinase conformations. This compound is recommended for incorporation into focused kinase inhibitor libraries targeting EGFR and related tyrosine kinases.

Quote Request

Request a Quote for 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.